Tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate
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Overview
Description
Tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate is a synthetic compound with the molecular formula C11H17F2NO2. It is characterized by a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms.
Preparation Methods
The synthesis of tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate involves several steps. One common method includes the reaction of a suitable azetidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions typically involve an organic solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups
Scientific Research Applications
Tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate: This compound has a similar spirocyclic structure but lacks the fluorine atoms, which may affect its reactivity and binding affinity.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate:
The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly influence the compound’s stability, lipophilicity, and biological activity.
Properties
IUPAC Name |
tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c1-9(2,3)16-8(15)14-5-4-10(14)6-11(12,13)7-10/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQXSUPIGKHVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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